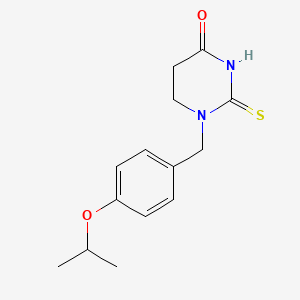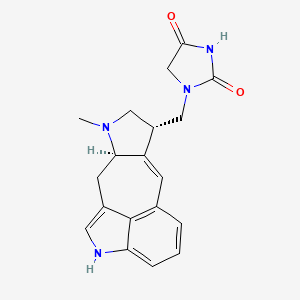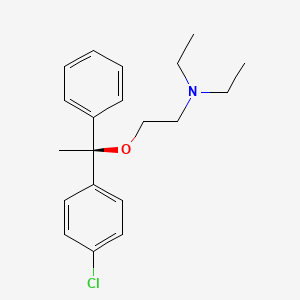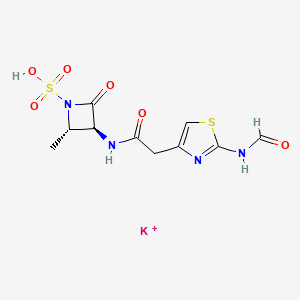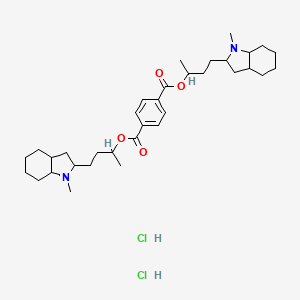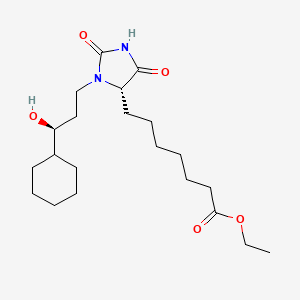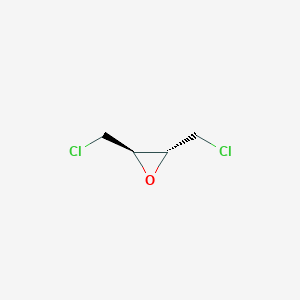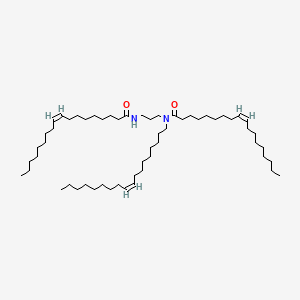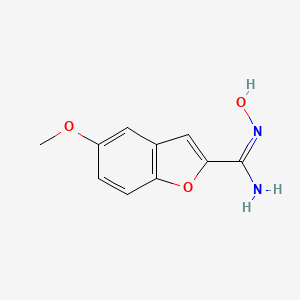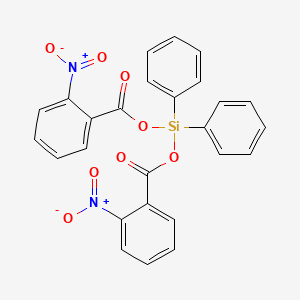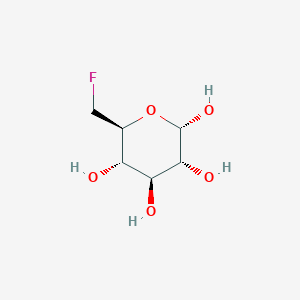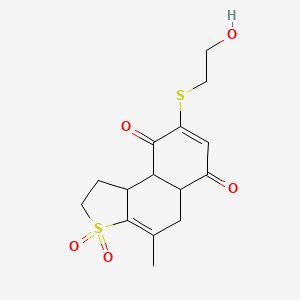
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthoquinone core through cyclization of appropriate precursors.
Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.
Oxidation: Oxidation of intermediate compounds to achieve the desired quinone structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, naphthoquinones are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the thioether and hydroxyethyl groups may enhance its biological activity.
Medicine
In medicinal chemistry, derivatives of naphthoquinones are investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, naphthoquinones are used in the production of dyes, pigments, and other materials. Their redox properties make them suitable for applications in electronic devices and sensors.
Wirkmechanismus
The mechanism of action of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Redox Reactions: Modulation of cellular redox states.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Signal Transduction: Interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinone: A simpler analog with similar redox properties.
Thioethers: Compounds containing sulfur atoms bonded to carbon atoms.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups that enhance solubility and reactivity.
Uniqueness
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether and hydroxyethyl groups may enhance its reactivity and biological activity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
125219-99-0 |
|---|---|
Molekularformel |
C15H18O5S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
8-(2-hydroxyethylsulfanyl)-4-methyl-3,3-dioxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C15H18O5S2/c1-8-6-10-11(17)7-12(21-4-3-16)14(18)13(10)9-2-5-22(19,20)15(8)9/h7,9-10,13,16H,2-6H2,1H3 |
InChI-Schlüssel |
YLAIEDGGORRJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


